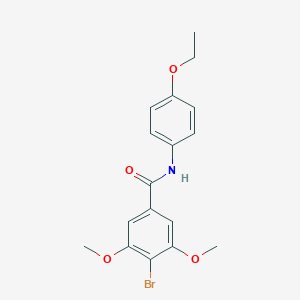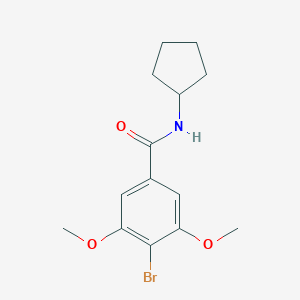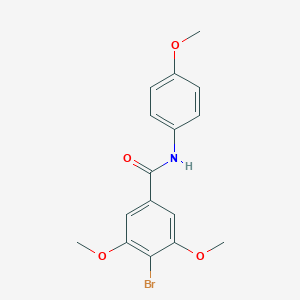
N-(1-adamantyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-4-methylbenzamide, also known as amantadine, is a synthetic compound that was initially developed as an antiviral drug. However, it has also been found to have a range of other applications, including as a treatment for Parkinson's disease and as an experimental tool in scientific research. In
科学的研究の応用
Amantadine has a range of scientific research applications. One of the most significant is its use as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in learning and memory. Amantadine has been found to selectively block the NMDA receptor, making it a valuable tool for studying the receptor's function and potential therapeutic applications.
Amantadine has also been used as a tool to study the effects of dopamine depletion on behavior. Dopamine is a neurotransmitter that plays a critical role in reward and motivation, and its depletion has been linked to a range of neurological disorders, including Parkinson's disease. Amantadine has been found to increase dopamine release in the brain, making it a useful tool for studying the effects of dopamine depletion on behavior.
作用機序
Amantadine's mechanism of action is complex and not fully understood. It is known to block the NMDA receptor, which is thought to contribute to its anti-viral and anti-Parkinson's disease effects. Additionally, N-(1-adamantyl)-4-methylbenzamide has been found to increase the release of dopamine in the brain, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Amantadine has a range of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can improve motor function in Parkinson's disease patients. Additionally, N-(1-adamantyl)-4-methylbenzamide has been found to have anti-viral effects, particularly against influenza A viruses. The exact mechanism of its anti-viral effects is not fully understood but is thought to involve inhibition of viral replication.
実験室実験の利点と制限
Amantadine has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has a range of applications, including as a tool for studying the NMDA receptor and dopamine depletion.
However, there are also limitations to its use. For example, N-(1-adamantyl)-4-methylbenzamide has relatively low potency compared to other NMDA receptor antagonists, which may limit its effectiveness in certain experiments. Additionally, its effects on dopamine release can be complex and may vary depending on the experimental conditions.
将来の方向性
There are several future directions for research on N-(1-adamantyl)-4-methylbenzamide. One area of interest is in developing more potent NMDA receptor antagonists based on the structure of N-(1-adamantyl)-4-methylbenzamide. Additionally, there is interest in exploring the potential therapeutic applications of N-(1-adamantyl)-4-methylbenzamide for other neurological disorders, such as Alzheimer's disease. Finally, there is interest in further understanding the mechanism of action of N-(1-adamantyl)-4-methylbenzamide, particularly its anti-viral effects.
合成法
Amantadine is synthesized through the reaction of adamantane with chloroacetyl chloride, followed by reaction with methylamine. The resulting product is then further purified to obtain the final compound. The synthesis of N-(1-adamantyl)-4-methylbenzamide is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
特性
製品名 |
N-(1-adamantyl)-4-methylbenzamide |
|---|---|
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC名 |
N-(1-adamantyl)-4-methylbenzamide |
InChI |
InChI=1S/C18H23NO/c1-12-2-4-16(5-3-12)17(20)19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20) |
InChIキー |
BZFRYBIJKNRGRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)









![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)

